Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
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Overview
Description
Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves the reaction of urea or thiourea with primary alkylamines and N,N,N’,N’-tetramethylmethylenediamine in the presence of copper (Cu) and samarium (Sm) catalysts . Another method involves the sequential nucleophilic substitution of cyanuric chloride with various nucleophiles to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, reducing reaction time and improving product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3,5-triazinan-2-one: Known for its antimicrobial properties.
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Another triazine derivative with clinical applications in cancer treatment.
Uniqueness
Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N5O3S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2E)-4-oxo-2-[(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C12H17N5O3S/c1-7(2)17-5-13-11(14-6-17)16-12-15-10(19)8(21-12)4-9(18)20-3/h4,7H,5-6H2,1-3H3,(H2,13,14,15,16,19)/b8-4- |
InChI Key |
SVJIBQWCAMGSTJ-YWEYNIOJSA-N |
Isomeric SMILES |
CC(C)N1CNC(=NC1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CC(C)N1CNC(=NC1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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